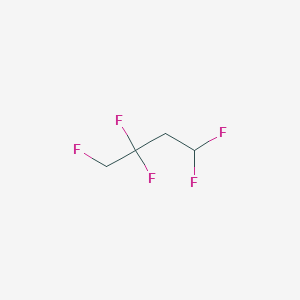
1,1,3,3,4-Pentafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₅F₅. It is a member of the hydrofluorocarbon (HFC) family, which are compounds that contain hydrogen, fluorine, and carbon atoms. These compounds are known for their stability and low reactivity, making them useful in various industrial applications. This compound is particularly noted for its use as a blowing agent in the production of polyurethane foams and as a solvent in degreasing applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,1,3,3,4-Pentafluorobutane can be synthesized through the fluorination of 1,1,3,3,4-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst. The reaction typically occurs in a liquid-phase fluorination reactor with both low-temperature and high-temperature reaction zones. The reaction conditions include:
Molar ratio of HF to 1,1,3,3,4-pentachlorobutane: 6-15:1
Reaction pressure: 1.0-1.5 MPa
Low-temperature reaction zone temperature: 60-90°C
High-temperature reaction zone temperature: 90-140°C
Catalysts: Antimony pentachloride or tin tetrachloride.
Industrial Production Methods:
The industrial production of this compound follows a similar process to the synthetic route described above. The use of a liquid-phase fluorination reactor allows for efficient production, with the reaction conditions optimized to maximize yield and minimize by-products. The process involves the continuous feeding of 1,1,3,3,4-pentachlorobutane and HF into the reactor, with the product being separated and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
1,1,3,3,4-Pentafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include:
Nucleophilic substitution: Where a nucleophile replaces one of the fluorine atoms.
Electrophilic substitution: Where an electrophile replaces one of the hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically under basic conditions.
Electrophilic substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid), typically under acidic conditions.
Major Products:
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can produce 1,1,3,3,4-tetrafluorobutane, while electrophilic substitution with chlorine can produce 1,1,3,3,4-pentafluorochlorobutane .
Applications De Recherche Scientifique
1,1,3,3,4-Pentafluorobutane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions due to its stability and low reactivity.
Biology: Employed in the study of biological membranes and proteins, as it can interact with hydrophobic regions.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Widely used as a blowing agent in the production of rigid polyurethane foams, which are used for insulation purposes. .
Mécanisme D'action
The mechanism of action of 1,1,3,3,4-Pentafluorobutane involves its interaction with various molecular targets and pathways. Due to its fluorinated nature, it can interact with hydrophobic regions of molecules, such as the lipid bilayers of cell membranes. This interaction can affect the fluidity and permeability of the membranes, potentially influencing cellular processes. Additionally, its stability and low reactivity make it suitable for use in environments where minimal chemical interaction is desired .
Comparaison Avec Des Composés Similaires
1,1,1,3,3-Pentafluorobutane (R365mfc): Another fluorinated hydrocarbon with similar applications in the production of polyurethane foams and as a solvent.
1,1,1,2,3,3,3-Heptafluoropropane (R227ea): Used in combination with 1,1,1,3,3-Pentafluorobutane in the production of liquid foaming agents.
1,1,1,2-Tetrafluoroethane (R134a): Commonly used as a refrigerant and in the production of foams.
Uniqueness:
1,1,3,3,4-Pentafluorobutane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its stability, low reactivity, and ability to interact with hydrophobic regions make it particularly useful in applications where minimal chemical interaction is desired. Additionally, its use as a blowing agent in the production of rigid polyurethane foams highlights its importance in the insulation industry .
Propriétés
Numéro CAS |
119450-76-9 |
|---|---|
Formule moléculaire |
C4H5F5 |
Poids moléculaire |
148.07 g/mol |
Nom IUPAC |
1,1,3,3,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-2-4(8,9)1-3(6)7/h3H,1-2H2 |
Clé InChI |
DEEBFTHNPFJLLH-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)C(CF)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


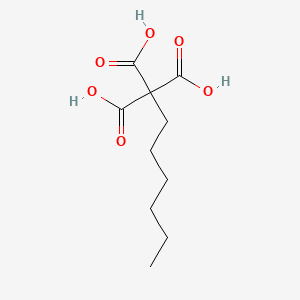
![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
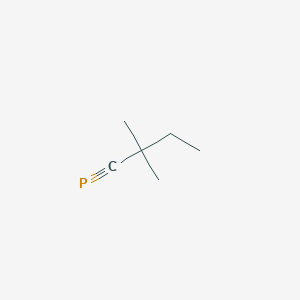
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
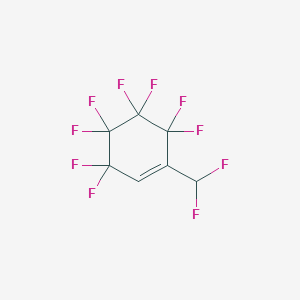
![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
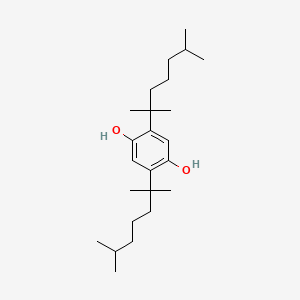
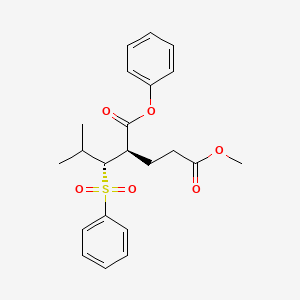
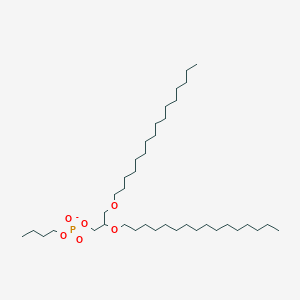
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
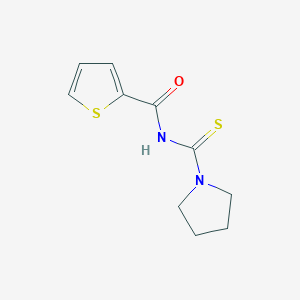
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

